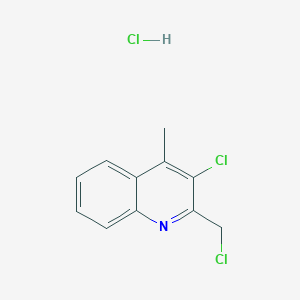

3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-(chloromethyl)-4-methylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N.ClH/c1-7-8-4-2-3-5-9(8)14-10(6-12)11(7)13;/h2-5H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLQWAVBVGCDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585809 | |

| Record name | 3-Chloro-2-(chloromethyl)-4-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37781-33-2 | |

| Record name | 3-Chloro-2-(chloromethyl)-4-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic aromatic compound that forms the core of many synthetic compounds with a wide range of pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, and physicochemical characteristics, based on available scientific literature.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. It is important to note that while the synthesis of this compound has been reported, a complete experimental characterization of all its properties is not widely available in the literature.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀Cl₃N (or C₁₁H₉Cl₂N·HCl) | [1] |

| Molecular Weight | 262.56 g/mol | [1] |

| CAS Number | 37781-33-2 | |

| Appearance | Solid | [1] |

| Purity | Approximately 95% | |

| Melting Point | 158-160 °C | |

| Solubility | Soluble in DMSO and Methanol | |

| ¹H NMR (400 MHz, DMSO-d₆), δ, ppm | 8.24 (d, J = 8.4 Hz, 1H), 8.08 (d, J = 8.5 Hz, 1H), 7.93 (t, J = 7.8 Hz, 1H), 7.74 (t, J = 7.7 Hz, 1H), 5.21 (s, 2H), 2.76 (s, 3H) | |

| ¹³C NMR (100 MHz, DMSO-d₆), δ, ppm | 155.1, 146.5, 144.9, 134.2, 130.2, 128.5, 127.3, 126.2, 125.8, 41.9, 17.8 | |

| IR (KBr), ν, cm⁻¹ | 3421, 2925, 1618, 1582, 1495, 1458, 1384, 1281, 1116, 1032, 885, 766 | |

| Mass Spectrum (EI) | m/z (%): 225 ([M-HCl]⁺, 100), 190 (85), 162 (20), 127 (35) |

Synthesis

The primary method reported for the synthesis of this compound is a modification of the Friedländer annulation.

Experimental Protocol: Modified Friedländer Annulation

This synthesis involves the reaction of an α-halo ketone with an ortho-aminoaryl aldehyde or ketone. In the specific case of this compound, the synthesis proceeds as follows:

Reactants:

-

2-Aminoacetophenone

-

1,3-Dichloroacetone

Procedure: A solution of 2-aminoacetophenone and 1,3-dichloroacetone in an appropriate solvent is treated with a suitable catalyst and heated. The reaction mixture is then worked up and purified to yield the desired product.

For a detailed, step-by-step protocol, please refer to the supporting information of the following publication:

-

Ryabukhin, Sergey V., et al. "3-Haloquinolines by Friedlander Reaction of α-Haloketones." Journal of Organic Chemistry, vol. 76, no. 14, 2011, pp. 5774–5781.

Spectroscopic Analysis

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons of the quinoline ring system, a singlet for the chloromethyl protons, and a singlet for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum shows the expected number of signals corresponding to the carbon atoms in the molecule, including those of the quinoline core, the chloromethyl group, and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule, such as C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The base peak in the electron ionization (EI) mass spectrum corresponds to the molecular ion of the free base ([M-HCl]⁺).

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported in the literature, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[2][3][4] Derivatives of quinoline have been shown to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5]

The mechanism of action for many quinoline-based therapeutic agents involves the inhibition of key cellular signaling pathways. For instance, certain quinoline derivatives have been found to target the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[1]

Representative Signaling Pathway: PI3K/AKT/mTOR

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for quinoline-based inhibitors.

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazard Class: Acute toxicity, Oral (Category 3)

-

Signal Word: Danger

-

Hazard Statement: H301 (Toxic if swallowed)

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetic heterocyclic compound with potential for further investigation in drug discovery and development. This guide has summarized the available chemical and physical properties, along with a reported synthetic protocol. The broader pharmacological context of the quinoline scaffold suggests that this compound may exhibit interesting biological activities, warranting future studies to elucidate its mechanism of action and therapeutic potential.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for the synthesis and characterization of a novel chemical compound like this compound.

Caption: General workflow for chemical synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride (CAS Number: 37781-33-2). Due to the limited availability of experimental data in peer-reviewed literature, this document combines information from commercial suppliers with established theoretical knowledge and data from structurally related compounds to offer a detailed profile for researchers. This guide includes a summary of its chemical identity, tabulated physicochemical properties, detailed protocols for its synthesis and characterization, and a workflow for its preparation and analysis. The information herein is intended to support research and development activities involving this compound.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, materials science, and organic synthesis. The introduction of halogen and alkyl substituents to the quinoline scaffold can significantly modulate the physicochemical properties and biological activity of the parent molecule. This compound is a substituted quinoline that holds potential as a building block in the synthesis of more complex molecules, including novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and drug development.

Chemical and Physical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following tables summarize the available information and provide estimated or comparative values based on related compounds.

Identity

| Identifier | Value |

| IUPAC Name | 3-chloro-2-(chloromethyl)-4-methylquinoline;hydrochloride |

| CAS Number | 37781-33-2 |

| Molecular Formula | C₁₁H₁₀Cl₃N (or C₁₁H₉Cl₂N·HCl)[1] |

| Molecular Weight | 262.56 g/mol |

| Canonical SMILES | CC1=C(C(=NC2=CC=CC=C21)CCl)Cl.Cl |

| InChI Key | GPLQWAVBVGCDBW-UHFFFAOYSA-N |

| Appearance | Solid |

Physicochemical Data

| Property | Value | Notes |

| Melting Point | Data not available | The melting point of the related compound 2-(chloromethyl)quinoline hydrochloride is reported to be in the range of 183-187 °C. It is expected that the target compound will have a distinct but potentially similar melting range. |

| Boiling Point | Data not available | As a hydrochloride salt, it is expected to decompose at high temperatures rather than exhibit a distinct boiling point. |

| Solubility | Data not available | Hydrochloride salts of organic bases are generally more soluble in water and polar protic solvents than their corresponding free bases. The solubility in various organic solvents would need to be determined experimentally. |

| pKa | Data not available | The quinoline nitrogen is basic. The pKa of the conjugate acid of quinoline is approximately 4.9. Substituents will alter this value. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles and known reactions for this class of compounds.

Synthesis via Friedländer Annulation

The synthesis of the title compound can be achieved through the Friedländer annulation, which involves the reaction of an o-aminoaryl ketone with a compound containing a reactive α-methylene group. In this case, 2-aminoacetophenone reacts with 1,3-dichloroacetone.

Reaction Scheme:

-

2-Aminoacetophenone + 1,3-Dichloroacetone → this compound

Materials:

-

2-Aminoacetophenone

-

1,3-Dichloroacetone

-

Chloro-trimethyl-silane

-

N,N-dimethyl-formamide (DMF)

-

Water

-

Appropriate glassware and magnetic stirrer

Procedure:

-

In a sealed reaction vessel, dissolve 2-aminoacetophenone and 1,3-dichloroacetone in N,N-dimethyl-formamide at 0 °C.

-

Slowly add chloro-trimethyl-silane to the reaction mixture.

-

Heat the mixture under sealed conditions. The exact temperature and reaction time should be optimized and monitored, for example, by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to 20 °C.

-

Add water to the reaction mixture and sonicate for 1 hour to induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization Protocols

Principle: The melting point is a key indicator of purity for a crystalline solid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the sample is thoroughly dried and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Principle: This method determines the equilibrium solubility of a compound in water at a specified temperature.

Procedure:

-

Add an excess amount of the compound to a known volume of purified water in a sealed container.

-

Agitate the container at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Ensure undissolved solid remains present.

-

Separate the solid from the solution by filtration or centrifugation.

-

Determine the concentration of the compound in the clear aqueous phase using a suitable analytical technique (e.g., HPLC-UV).

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvents (e.g., DMSO-d₆, D₂O)

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra to determine chemical shifts, coupling constants, and integration.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group, and a singlet for the chloromethyl group. The aromatic region will likely show complex splitting patterns.

-

¹³C NMR: Resonances for all carbon atoms in the molecule, with chemical shifts influenced by the electron-withdrawing chlorine atoms and the nitrogen atom.

Principle: IR spectroscopy identifies functional groups within the molecule based on their characteristic vibrational frequencies.

Instrumentation:

-

FTIR spectrometer with an ATR accessory

Procedure:

-

Place a small amount of the dry sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretching (from methyl and chloromethyl groups): ~2980-2850 cm⁻¹

-

C=C and C=N stretching in the aromatic ring: ~1600-1450 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

Principle: Mass spectrometry determines the molecular weight and can provide information about the molecular structure through fragmentation patterns.

Instrumentation:

-

Mass spectrometer with a suitable ionization source (e.g., ESI, EI)

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum.

Expected Observations:

-

The mass spectrum should show a molecular ion peak (or a quasi-molecular ion peak such as [M+H]⁺) corresponding to the free base (C₁₁H₉Cl₂N).

-

The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Mandatory Visualizations

As no specific signaling pathways for this compound have been identified in the literature, the following diagrams illustrate the logical workflow for its synthesis and characterization.

Caption: Workflow for the synthesis and characterization of the target compound.

Caption: Logical relationships in the characterization of the synthesized compound.

Safety Information

Based on available data, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide consolidates the currently available information on this compound. While there is a notable absence of comprehensive experimental data in the scientific literature, this guide provides a foundational understanding of its identity, predicted properties, and appropriate methods for its synthesis and characterization. It is anticipated that this document will serve as a valuable resource for researchers and facilitate further investigation into the properties and applications of this and related quinoline derivatives. Experimental determination of the physicochemical properties outlined in this guide is strongly encouraged to build upon this foundational knowledge.

References

In-depth Technical Guide: 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride (CAS 37781-33-2)

Foreword: An extensive review of scientific literature and patent databases reveals a significant gap in publicly available information regarding the biological activity and detailed experimental evaluation of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride. While its synthesis is documented, comprehensive studies on its mechanism of action, pharmacological properties, and potential therapeutic applications are not presently available. This guide, therefore, focuses on the established chemical data and a detailed synthesis protocol, while noting the absence of in-depth biological information.

Chemical and Physical Properties

This compound is a quinoline derivative with the chemical formula C₁₁H₁₀Cl₃N. It is typically supplied as a solid. Key identifying information is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 37781-33-2 | [1] |

| Molecular Formula | C₁₁H₉Cl₂N·HCl | [1] |

| Molecular Weight | 262.56 g/mol | |

| Appearance | Solid | |

| InChI Key | GPLQWAVBVGCDBW-UHFFFAOYSA-N | |

| SMILES String | CC1=C(C(CCl)=NC2=CC=CC=C12)Cl.Cl |

Safety Information: This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The corresponding GHS hazard statement is H301 (Toxic if swallowed).

Synthesis

A documented method for the synthesis of this compound involves a Friedländer annulation reaction.

Experimental Protocol: Synthesis via Friedländer Annulation[3]

Reactants:

-

2-Aminoacetophenone

-

1,3-Dichloroacetone

-

Chloro-trimethyl-silane

-

N,N-dimethyl-formamide (DMF)

-

Water

Procedure:

Stage 1: Cyclization

-

In a sealed reaction vessel, combine 2-aminoacetophenone and 1,3-dichloroacetone in N,N-dimethyl-formamide.

-

Add chloro-trimethyl-silane to the mixture at 0°C.

-

Heat the sealed vessel to facilitate the Friedländer reaction.

Stage 2: Hydrolysis and Sonication

-

After the initial reaction, add water to the reaction mixture in N,N-dimethyl-formamide at 20°C.

-

Subject the mixture to sonication for 1 hour to yield this compound.

Yield: 76%[2]

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

There is a notable absence of published research detailing the biological activity of this compound. While the broader class of chloromethyl quinoline derivatives has been mentioned in patents for potential use as intermediates in the synthesis of pharmaceuticals and crop protection agents, and some possess antimicrobial activity, no specific data is available for this particular compound.[3]

Similarly, other 3-chloroquinoline derivatives have been investigated for a range of therapeutic applications, including as hypnotics, anticonvulsants, and for the treatment of anxiety. However, these findings are not directly applicable to the title compound without specific experimental validation.

Due to the lack of available data, no signaling pathways or mechanisms of action can be described for this compound at this time.

Conclusion and Future Directions

This compound is a readily synthesizable compound with well-defined chemical properties. However, its biological profile remains uncharacterized in the public domain. For researchers, scientists, and drug development professionals, this compound represents an unexplored chemical entity. Future research should focus on in-vitro and in-vivo studies to elucidate its potential pharmacological and toxicological profiles. Screening against various cell lines and biological targets would be a critical first step in determining if this molecule holds any promise for therapeutic development. Without such fundamental research, its utility in drug discovery and development remains purely speculative.

References

molecular structure and weight of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

This guide provides a comprehensive overview of the molecular structure, weight, and available experimental data for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Molecular and Chemical Properties

This compound is a chemical compound with the empirical formula C11H10Cl3N.[1][2] It is classified under the protein degrader building blocks family.[3] The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C11H10Cl3N | [1][2] |

| Molecular Weight | 262.56 g/mol | [1][2] |

| CAS Number | 37781-33-2 | [3][4] |

| Form | Solid | [1] |

| Purity | ≥95% | [3] |

| InChI Key | GPLQWAVBVGCDBW-UHFFFAOYSA-N | [1] |

| SMILES String | CC1=C(C(CCl)=NC2=CC=CC=C12)Cl.Cl | [1] |

Molecular Structure

The structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.

References

Spectral Analysis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride: A Technical Guide

Disclaimer: Publicly available experimental spectral data (NMR, Mass Spectrometry, and IR) for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride (CAS Number: 37781-33-2) is limited. Commercial suppliers, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this compound.[1] This technical guide, therefore, provides an in-depth overview of the expected spectral characteristics based on the analysis of structurally similar quinoline derivatives, alongside detailed hypothetical experimental protocols for data acquisition.

Predicted Spectral Data

While specific, experimentally determined quantitative data is unavailable, the spectral features of this compound can be predicted with a reasonable degree of accuracy by examining the known spectral properties of quinoline and its substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the methyl group, and the chloromethyl group. The hydrochloride form will likely result in broader signals for protons near the nitrogen atom.

-

Aromatic Protons (quinoline ring): Typically, these protons resonate in the downfield region of the spectrum, approximately between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the substitution pattern.

-

Methyl Protons (-CH₃): A singlet is anticipated for the methyl group at the C4 position, likely appearing in the range of δ 2.5-3.0 ppm.

-

Chloromethyl Protons (-CH₂Cl): A singlet corresponding to the two protons of the chloromethyl group at the C2 position is expected, likely in the range of δ 4.5-5.0 ppm.

-

NH Proton: Due to the hydrochloride salt form, a broad singlet for the proton on the nitrogen atom may be observed, potentially far downfield.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: The carbon atoms of the quinoline ring are expected to resonate in the region of δ 120-150 ppm. Carbons directly attached to the nitrogen and chlorine atoms will be shifted further downfield.

-

Methyl Carbon (-CH₃): The signal for the methyl carbon is expected to appear in the upfield region, around δ 15-25 ppm.

-

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is anticipated to be in the range of δ 40-50 ppm.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the free base form of the molecule (C₁₁H₉Cl₂N). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

-

Expected Molecular Ion (Free Base): m/z ≈ 225.01 (for the ³⁵Cl isotopes).

-

Key Fragmentation Patterns: Fragmentation is likely to occur via the loss of a chlorine atom, a chloromethyl radical, or through rearrangements of the quinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

-

Aromatic C-H stretching: Around 3000-3100 cm⁻¹.

-

C=C and C=N stretching (quinoline ring): A series of bands in the 1450-1650 cm⁻¹ region.

-

C-Cl stretching: Typically in the 600-800 cm⁻¹ range.

-

N-H stretching (from hydrochloride): A broad band may be observed in the 2400-3200 cm⁻¹ region.

Hypothetical Experimental Protocols

The following protocols describe standard procedures for acquiring high-quality spectral data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the hydrochloride salt. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

ESI-MS Acquisition (Positive Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Mass Range: m/z 50-500.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Workflow and Logical Relationships

The following diagrams illustrate a plausible synthetic route for this compound and the subsequent analytical workflow for its spectral characterization.

References

An In-depth Technical Guide on the Solubility Profile of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride in organic solvents. Due to the limited publicly available experimental data for this specific compound, this document provides a comprehensive framework for understanding and determining its solubility. The guide infers potential solubility characteristics based on structurally similar compounds, presents detailed, standardized experimental protocols for solubility determination, and includes a generalized experimental workflow diagram. This resource is intended to equip researchers, scientists, and drug development professionals with the necessary tools to evaluate the solubility of this and other novel quinoline derivatives.

Introduction to the Solubility of Substituted Quinolines

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for their wide range of biological activities.[1] The introduction of substituents, such as chloro and methyl groups, significantly influences their physicochemical properties, including solubility.[1] The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its bioavailability and formulation development.

Estimated Solubility Profile

While quantitative data for this compound is not available, the solubility of structurally related compounds can provide some insight. For instance, other chloro-methylquinoline derivatives are known to be soluble in solvents like ethyl acetate.[1] Generally, quinoline derivatives show solubility in alcohols and dipropylene glycol.[1] Given its hydrochloride salt form, it is anticipated to have some solubility in polar organic solvents.

The following table is a template that can be used to record experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Methanol | e.g., 25 | e.g., HPLC | ||

| e.g., Acetone | e.g., 25 | e.g., UV-Vis | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., HPLC |

Experimental Protocols for Solubility Determination

The following are detailed, standard methodologies for determining the solubility of a compound like this compound.

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3]

-

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

-

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the compound to a vial containing a known volume of the organic solvent. The excess solid ensures that a saturated solution is formed.[4]

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C).[4] Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Separation of Undissolved Solid: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[4]

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[5][6]

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[5]

-

-

Calibration and Calculation:

-

Prepare a series of calibration standards by serial dilution of a stock solution of known concentration.[4]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.[4]

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[4]

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.[4]

-

For rapid screening of solubility in multiple solvents, HTS methods are often employed. These can include kinetic or thermodynamic approaches.

-

Kinetic Solubility Assay: This method often involves dissolving the compound in a solvent like DMSO and then diluting it into the target organic solvent. The concentration at which precipitation is first observed is determined, often by nephelometry or light scattering.

-

Thermodynamic Solubility (miniaturized shake-flask): This is a smaller-scale version of the equilibrium shake-flask method, often performed in 96-well plates to increase throughput.

Visualizing Experimental and Logical Workflows

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

Caption: A generalized workflow for the experimental determination of compound solubility.[4]

While no specific signaling pathways involving this compound have been documented, quinoline derivatives are known to interact with various biological targets. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway that could be investigated.

Caption: A hypothetical signaling cascade initiated by a quinoline derivative.

Conclusion

This technical guide provides a foundational understanding and practical approach to determining the solubility profile of this compound in organic solvents. Although specific data for this compound is scarce, the provided methodologies and illustrative examples offer a robust framework for researchers to conduct their own solubility studies. Accurate determination of solubility is a critical step in the advancement of new chemical entities from discovery to clinical application.

References

A Comprehensive Review on the Synthesis of Substituted Quinolines

Introduction

The quinoline scaffold is a privileged heterocyclic system of paramount importance in medicinal chemistry and materials science. First isolated from coal tar in 1834, quinoline and its derivatives are integral components of numerous natural products, particularly alkaloids, and synthetic compounds.[1] Molecules containing the quinoline ring system exhibit a vast array of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4][5] This widespread bioactivity has driven continuous interest in the development of efficient and versatile synthetic methodologies for accessing substituted quinolines.[2] This technical guide provides an in-depth review of both classical and modern synthetic routes to substituted quinolines, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Classical Methods for Quinoline Synthesis

For over a century, a set of named reactions has formed the foundation of quinoline synthesis. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and access to a wide range of substitution patterns.

Skraup Synthesis

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone method for producing the parent quinoline ring.[6][7] The reaction involves heating an aniline with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).[6][8][9] The reaction is known to be highly exothermic and can be violent, often requiring the addition of a moderator like ferrous sulfate.[7][9]

The mechanism proceeds through the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a conjugate addition of the aniline, acid-catalyzed cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring.[6][9]

Experimental Protocol: Synthesis of Quinoline [9]

-

Setup: In a 1-liter round-bottom flask equipped with a reflux condenser, cautiously mix concentrated sulfuric acid (35 mL) with aniline (25 g).

-

Reagent Addition: Add glycerol (75 g) and ferrous sulfate heptahydrate (5 g) to the mixture. Heat the flask gently on a sand bath.

-

Initiation & Reflux: Once the reaction begins (indicated by bubbling), remove the heat source. The reaction will proceed exothermically. If it becomes too vigorous, cool the flask with a water bath. Once the initial vigorous reaction subsides, add nitrobenzene (20 g) as the oxidizing agent.

-

Heating: Heat the mixture under reflux for 3-4 hours.

-

Workup: Allow the mixture to cool and pour it into a large beaker containing 500 mL of water. Steam distill the mixture to remove unreacted nitrobenzene.

-

Isolation: Make the residue alkaline with a concentrated sodium hydroxide solution. Steam distill again to collect the quinoline.

-

Purification: Extract the distillate with diethyl ether, dry the organic layer over anhydrous potassium carbonate, and remove the solvent by distillation. The crude quinoline can be further purified by vacuum distillation.

| Reactants | Oxidizing Agent | Conditions | Yield (%) | Reference |

| Aniline, Glycerol | Nitrobenzene/H₂SO₄ | Reflux, 3-4 h | ~70% | [9] |

| m-Toluidine, Glycerol | Arsenic Pentoxide/H₂SO₄ | 140-150 °C | 85% | [6] |

| 3-Aminopyridine, Glycerol | Nitrobenzene/H₂SO₄ | Heat | - | [6] |

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines.[10] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid like tin tetrachloride.[6][10] The α,β-unsaturated carbonyl compound can be generated in situ from an aldol condensation, a variant known as the Beyer method.[10]

Experimental Protocol: Synthesis of 2-Methylquinoline [11][12]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

-

Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours to minimize tar formation.

-

Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Isolation: Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Yield (%) | Reference |

| Aniline | Crotonaldehyde | HCl | ~70% | [11] |

| Aniline | Acrolein | HCl/Toluene | - | [6] |

| 4-Isopropylaniline | Pulegone | Sc(OTf)₃ | 85% | [10] |

Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines via the acid-catalyzed condensation of an aniline with a β-diketone.[6][8][13][14] The reaction first forms an enamine intermediate, which then undergoes cyclization and dehydration in the presence of a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA).[6][13]

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [13]

-

Condensation: In a flask, mix m-chloroaniline (1.0 eq) and acetylacetone (1.1 eq). Heat the mixture gently for 15-20 minutes. An exothermic reaction should occur, forming the enamine intermediate.

-

Cyclization: Cool the mixture and slowly add concentrated sulfuric acid (3-4 eq) while keeping the temperature below 10 °C with an ice bath.

-

Heating: After the addition is complete, heat the reaction mixture on a water bath at 100 °C for 30 minutes.

-

Workup: Cool the mixture and pour it onto crushed ice.

-

Isolation: Neutralize the solution with concentrated ammonia or sodium hydroxide solution, which will precipitate the crude product.

-

Purification: Filter the solid, wash it with cold water, and recrystallize from aqueous ethanol to obtain the pure 2,4-dimethyl-7-chloroquinoline.

| Aniline Derivative | β-Diketone | Catalyst | Product | Reference |

| Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline | [13] |

| m-Chloroaniline | Acetylacetone | H₂SO₄ | 2,4-Dimethyl-7-chloroquinoline | [13] |

| β-Naphthylamine | Acetylacetone | H₂SO₄ | 2,4-Dimethylbenzo[g]quinoline | [6] |

Friedländer Synthesis

First reported by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[15][16][17] The reaction can be catalyzed by either acids or bases and is valued for its operational simplicity and the direct formation of highly substituted quinolines.[16][18]

Experimental Protocol: Synthesis of 2-Phenylquinoline [9][17]

-

Setup: In a flask, dissolve 2-aminobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol (5 mL per gram of aldehyde).

-

Catalyst Addition: Add a catalytic amount of sodium hydroxide (e.g., a 10% aqueous solution, 0.2 eq).

-

Reaction: Stir the mixture at room temperature or heat gently under reflux for 2-4 hours. Monitor the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

-

Isolation & Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to yield pure 2-phenylquinoline.

| 2-Aminoaryl Carbonyl | α-Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |

| 2-Aminobenzaldehyde | Acetaldehyde | NaOH (aq) | - | [9] |

| 2-Aminoacetophenone | Cyclohexanone | KOH/Ethanol, Reflux | 87% | [19] |

| 2-Aminoaryl ketones | Enolisable ketones | Sulfamic acid | High | [20] |

| 2-Aminoaryl ketones | α-Methylene carbonyls | Nafion NR50, MW | High | [1] |

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives.[21][22][23] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[21][22] This is followed by a high-temperature thermal cyclization, subsequent saponification of the resulting ester, and finally decarboxylation to yield the 4-quinolinone product.[21]

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [22]

-

Setup: In a 2.5 mL microwave vial, add the substituted aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM, 6.0 mmol). The excess DEEM acts as both reagent and solvent.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 200-250 °C) and hold for the specified time (e.g., 10-30 minutes), as optimized for the specific substrate.

-

Isolation: After the reaction is complete, cool the vial to room temperature. The product should precipitate from the reaction mixture.

-

Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (3 mL).

-

Analysis: Dry the resulting solid under vacuum. The product is often pure enough for the next step, or it can be further purified by recrystallization.

-

Hydrolysis & Decarboxylation (Optional): To obtain the final 4-hydroxyquinoline, suspend the ester in 10% aqueous NaOH, reflux for 1-2 hours, cool, and acidify with concentrated HCl to precipitate the carboxylic acid. The isolated acid can then be decarboxylated by heating in a high-boiling solvent like diphenyl ether.[22]

| Aniline Derivative | Conditions | Product | Yield (%) | Reference |

| Aniline | Dowtherm A, 250 °C | 4-Hydroxyquinoline-3-carboxylate | 95% | [24] |

| Aniline | MW, 250 °C, 10 min | 4-Hydroxyquinoline-3-carboxylate | 85% | [22] |

| 3-Methoxyaniline | MW, 250 °C, 10 min | Ethyl 7-methoxy-4-oxo-quinoline-3-carboxylate | 91% | [22] |

Modern Methods for Quinoline Synthesis

While classical methods are robust, modern organic synthesis has focused on developing more efficient, atom-economical, and environmentally benign routes. These often involve transition-metal catalysis, novel activation strategies, and green chemistry principles.

Transition-Metal-Catalyzed Syntheses

Transition metals like palladium, copper, rhodium, and cobalt have emerged as powerful catalysts for constructing the quinoline core, often through C-H activation, cross-coupling, and annulation strategies.[1][25][26] These methods can offer milder reaction conditions, broader functional group tolerance, and novel pathways to complex quinoline derivatives.[3][26]

Key Approaches:

-

Rhodium-catalyzed C-H activation: This method enables the synthesis of quinoline carboxylates through the ortho-C-H bond activation of anilines followed by annulation.[1]

-

Copper-catalyzed reactions: Copper catalysts are used for one-pot syntheses from anilines and aldehydes via C-H functionalization and subsequent C-N/C-C bond formation.[26] Copper acetate has been used to access functionalized quinolines from saturated ketones and anthranils.[1]

-

Cobalt-catalyzed cyclization: Cobalt catalysts can facilitate the cyclization of acetophenones and anilines or 2-aminoaryl alcohols with ketones to afford various quinoline skeletons with high yields.[1]

| Catalyst System | Reactants | Key Feature | Reference |

| Rh(III) | Anilines, Alkynes | ortho-C-H bond activation | [1] |

| Cu(OAc)₂ | Saturated ketones, Anthranils | One-pot 3-substituted quinolines | [1] |

| Co(III) | Acetophenone, Aniline | Broad functional group tolerance | [1] |

| Pd(II) | Benzimidoyl chlorides, 1,6-enynes | Domino Sonogashira coupling/cyclization | [26] |

Green and Microwave-Assisted Approaches

In line with the principles of green chemistry, recent efforts have focused on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

-

Microwave Irradiation: As demonstrated in the Gould-Jacobs protocol, microwaves can dramatically reduce reaction times and improve yields by efficiently delivering energy for thermal cyclizations.[1][20][22]

-

Solid Acid Catalysts: Reusable solid acid catalysts like Nafion or montmorillonite K-10 offer an environmentally benign alternative to corrosive mineral acids in reactions like the Friedländer synthesis.[1][20]

-

Solvent-Free and Aqueous Conditions: Performing reactions under solvent-free conditions or in water reduces the use of volatile organic compounds.[20][27] For example, the Pfitzinger reaction has been conducted in near-critical water, and Friedländer condensations have been achieved under solvent-free conditions.[18][20]

The synthesis of substituted quinolines has evolved significantly from its classical origins. While traditional named reactions like the Skraup, Friedländer, and Combes syntheses remain indispensable tools, modern chemistry has introduced a host of innovative strategies. Transition-metal catalysis has opened new avenues for C-H functionalization and annulation, providing access to previously challenging substitution patterns under milder conditions. Furthermore, the integration of green chemistry principles, such as the use of microwave irradiation and recyclable catalysts, is paving the way for more sustainable and efficient production of these vital heterocyclic compounds. The continued development of novel synthetic methods will undoubtedly fuel further discoveries in drug development and materials science.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. iipseries.org [iipseries.org]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 9. uop.edu.pk [uop.edu.pk]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. jk-sci.com [jk-sci.com]

- 17. organicreactions.org [organicreactions.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 21. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. Gould-Jacobs Reaction [drugfuture.com]

- 24. mdpi.com [mdpi.com]

- 25. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 26. ias.ac.in [ias.ac.in]

- 27. tandfonline.com [tandfonline.com]

Potential Biological Activities of 3-Chloroquinoline Derivatives: A Technical Guide for Researchers

Introduction

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2][3] The introduction of a chlorine atom at the 3-position of the quinoline ring modulates the molecule's electronic properties and chemical reactivity, making 3-chloroquinoline a valuable precursor and key structural motif for developing novel therapeutic agents.[1][2] Derivatives of 3-chloroquinoline have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2] This technical guide provides a comprehensive overview of the principal biological activities of 3-chloroquinoline derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support researchers and drug development professionals.

Anticancer Activity

Derivatives of 3-chloroquinoline have emerged as a promising class of anticancer agents, exerting their effects through multiple mechanisms that target the core processes of cancer cell proliferation, survival, and metastasis.[1]

Mechanisms of Action

The anticancer effects of these compounds are not attributed to a single mechanism but rather to the modulation of several critical signaling pathways.[1]

-

Inhibition of Pro-Survival Signaling Pathways: A primary strategy involves the disruption of pathways essential for cancer cell survival.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth and survival that is frequently overactive in cancer.[2] Molecular docking studies and biological assays have shown that certain 3-chloroquinoline derivatives, particularly hybrids with benzenesulfonamides, can act as inhibitors of the PI3K enzyme, effectively blocking downstream pro-survival signals.[1][3]

-

Caption: PI3K/Akt signaling inhibition by a 3-chloroquinoline derivative.[2]

-

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial element in cancer cell survival and proliferation. Some chloroquinoline derivatives have been shown to inhibit this pathway, leading to decreased expression of anti-apoptotic proteins.[1]

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a key mechanism by which 3-chloroquinoline derivatives eliminate cancer cells.[1] This is often achieved through the activation of intrinsic and extrinsic cell death pathways, which can be confirmed by observing the cleavage of executioner caspases like caspase-3.[1]

-

Topoisomerase Inhibition: DNA topoisomerases are enzymes critical for managing DNA topology during replication and transcription. Certain 3-chloroquinoline derivatives can inhibit these enzymes, leading to DNA damage and cell death.[4]

Caption: Mechanism of action for topoisomerase-inhibiting derivatives.[4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of 3-chloroquinoline derivatives are commonly quantified by their half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines.[1]

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference Drug | IC₅₀ (µg/mL) | Citation |

| Compound 2 | Lung (A549-Raw) | 44.34 | DCF | >50 | [3] |

| Colorectal (Lovo) | 28.82 | DCF | >50 | [3] | |

| Compound 7 | HeLa | 34.69 | DCF | 41.25 | [3] |

| Compound 17 | HeLa | 30.92 | DCF | 41.25 | [3] |

DCF: 2′,7′-dichlorofluorescein

Experimental Protocols

-

MTT Assay for Cytotoxicity:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 3-chloroquinoline derivative and incubate for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.[5]

-

-

Caspase-3 Staining for Apoptosis:

-

Cell Culture: Grow cells on glass coverslips and treat with the test compound for a specified time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).

-

Staining: Incubate the cells with a primary antibody specific for cleaved caspase-3, followed by a fluorescently labeled secondary antibody.

-

Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit positive staining for cleaved caspase-3.[1]

-

Antimicrobial Activity

Several novel 3-chloroquinoline derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, showing potential as leads for new antimicrobial agents.[6][7]

Quantitative Data: Antibacterial Efficacy

The antibacterial activity is often assessed by measuring the zone of inhibition in agar diffusion assays.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard (Amoxicillin) | Citation |

| 2,7-Dichloroquinoline-3-carbonitrile (5) | S. aureus | 11.00 ± 0.03 | 18 mm | [6][7] |

| P. aeruginosa | 11.00 ± 0.03 | 18 mm | [6][7] | |

| 2,7-Dichloroquinoline-3-carboxamide (6) | E. coli | 11.00 ± 0.04 | 18 mm | [6][7] |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | 12.00 ± 0.00 | 18 mm | [6][7] |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | S. pyogenes | 11.00 ± 0.02 | N/A | [6][7] |

Experimental Protocols

-

Broth Microdilution Method (for MIC):

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

-

-

Agar Disk Diffusion Method:

-

Plate Preparation: Spread a standardized inoculum of bacteria onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Place sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.

-

Anti-inflammatory Activity

Quinoline derivatives have shown significant anti-inflammatory activity.[9] Studies on 3-chloroquinoline derivatives have identified compounds with potent effects, suggesting their potential use in treating inflammatory diseases.

Mechanisms of Action

The anti-inflammatory effects are often linked to the inhibition of key inflammatory mediators.

-

Inhibition of Pro-inflammatory Cytokines: Certain 2-substituted 3-arylquinoline derivatives significantly decrease the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in LPS-activated macrophages.[10]

-

COX-2 Inhibition: Some derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, with IC₅₀ values in the sub-micromolar range.[10]

Experimental Protocols

-

Carrageenan-Induced Rat Paw Edema:

-

Animal Model: Use Wistar rats, grouped into control, standard (e.g., Indomethacin), and test groups.

-

Compound Administration: Administer the test derivative orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the rat's hind paw to induce edema.

-

Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.[9][11]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

-

Cell Culture and Treatment: Culture macrophages (e.g., J774A.1 cells), pre-treat with the test compound for 1 hour, and then stimulate with lipopolysaccharide (LPS) for 24 hours to induce cytokine production.[10]

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA Procedure: Use commercial ELISA kits for TNF-α and IL-6. Add supernatants to antibody-coated plates, followed by detection antibodies and a substrate solution.

-

Quantification: Measure the absorbance using a microplate reader and determine the cytokine concentrations from a standard curve.[10]

-

Antiviral Activity

Recent studies have highlighted the antiviral potential of 3-chloroquinoline derivatives against a range of viruses.

Quantitative Data: Antiviral Potency

| Compound | Virus | Assay Cell Line | EC₅₀ / IC₅₀ | Selectivity Index (SI) | Citation |

| Paulownin Derivative 7 | Chikungunya (CHIKV) | Vero | 9.05 µM (EC₅₀) | > 16.8 | [12] |

| Compound 1g | Resp. Syncytial Virus (RSV) | N/A | 3.70 µM (IC₅₀) | 673.06 | [13] |

| Compound 1ae | Influenza A Virus (IAV) | N/A | 1.87 ± 0.58 µM (IC₅₀) | > 53.48 | [13] |

| 3-Cl-2-F-anilide derivative | Avian Influenza (H5N1) | N/A | 91.2% inhibition | N/A | [5] |

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration

Experimental Protocols

-

MTT Assay for Antiviral Activity:

-

Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate and incubate until a confluent monolayer is formed.

-

Infection and Treatment: Remove the medium and infect the cells with the virus in the presence of serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient to allow for viral cytopathic effect (CPE) to develop in untreated, virus-infected control wells.

-

MTT Staining: Add MTT solution to the wells and incubate to allow for formazan crystal formation in viable cells.

-

Measurement and Analysis: Solubilize the crystals and measure absorbance. Calculate the compound concentration that protects 50% of the cells from virus-induced death (the EC₅₀).[12]

-

Drug Discovery and Development Workflow

The discovery of new drugs based on the 3-chloroquinoline scaffold follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.[2][4]

General Workflow

A typical workflow involves a tiered approach, starting with chemical synthesis and progressing through broad screening to more detailed mechanistic studies for the most potent compounds.[1]

Caption: A typical workflow for drug discovery based on the 3-chloroquinoline scaffold.[2]

Molecular Hybridization Approach

A common design strategy is molecular hybridization, where the 3-chloroquinoline core is chemically linked to other pharmacophores (e.g., benzenesulfonamides) to enhance activity or confer new properties.[1][3]

Caption: Logic flow for molecular hybridization in drug design.[1]

Experimental Protocols

-

General Synthesis of 3-Substituted Quinoline Derivatives:

-

Materials: 3-Chloroquinoline hydrochloride, nucleophile of choice (e.g., amine, thiol), solvent (e.g., DMF, DMSO), and a base (e.g., K₂CO₃, Et₃N).[2]

-

Reaction: Dissolve 3-chloroquinoline hydrochloride and the nucleophile in the chosen solvent within a reaction vessel.

-

Base Addition: Add the base to the mixture to facilitate the reaction.

-

Heating: Heat the reaction mixture under stirring for a specified time until completion (monitored by TLC).

-

Work-up and Purification: After cooling, perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization to obtain the final 3-substituted quinoline derivative.[2]

-

-

Molecular Docking Simulation:

-

Preparation: Obtain the 3D crystal structure of the target protein (e.g., PI3K, EGFR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the 3-chloroquinoline derivative and optimize its geometry to find the lowest energy conformation.

-

Grid Generation: Define a grid box around the active site of the target protein.[4]

-

Docking: Perform the molecular docking using software such as AutoDock Vina or Maestro (Schrödinger) to predict the binding conformation and affinity of the ligand within the protein's active site.[4]

-

Analysis: Analyze the resulting docking poses, binding energies, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.[3]

-

3-Chloroquinoline and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy across a spectrum of biological activities—including anticancer, antimicrobial, anti-inflammatory, and antiviral—underscores their vast therapeutic potential. The ability to readily modify the 3-position via nucleophilic substitution allows for extensive structural diversification and the application of rational design strategies like molecular hybridization. The continued exploration of these derivatives, supported by the robust experimental and computational protocols outlined in this guide, holds significant promise for the discovery and development of novel, potent, and selective therapeutic agents to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. US7709498B2 - Quinoline derivatives as antibacterial agents - Google Patents [patents.google.com]

- 9. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects on anti-inflammatory, DNA binding and molecular docking properties of 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives and their palladium(II) complexes [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride from 2-Aminoacetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, a valuable quinoline derivative for research and development in medicinal chemistry. The described method is a one-pot synthesis utilizing the Friedländer annulation, a reliable and efficient reaction for constructing the quinoline core.

The protocol outlines the reaction of 2-Aminoacetophenone with 1,3-Dichloroacetone. This approach offers a direct route to the desired product, incorporating the necessary chloro-substituents in a single synthetic operation.[1]

Data Presentation

Table 1: Properties of Key Compounds

| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Aminoacetophenone | Starting Material | C₈H₉NO | 135.16 | 551-93-9 |

| 1,3-Dichloroacetone | Reagent | C₃H₄Cl₂O | 126.97 | 534-07-6 |

| This compound | Final Product | C₁₁H₁₀Cl₃N | 262.56 | 37781-33-2 |

Table 2: Summary of Reaction Parameters

| Parameter | Value |

| Reaction Type | Friedländer Annulation |

| Starting Material | 2-Aminoacetophenone |

| Key Reagents | 1,3-Dichloroacetone, Chlorotrimethylsilane |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 0°C to heated (sealed vessel) |

| Work-up | Aqueous work-up with sonication |

| Expected Yield | ~76%[1] |

| Purity (Typical) | >95%[2] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline HCl.

Experimental Protocols

This protocol is based on the Friedländer synthesis of quinolines, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[3]

Materials and Equipment:

-

2-Aminoacetophenone

-

1,3-Dichloroacetone

-

Chlorotrimethylsilane (TMSCl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Round-bottom flask or pressure-rated reaction vessel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Ultrasonic bath

-

Standard glassware for work-up and purification

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a clean, dry, and inert gas-flushed round-bottom flask or a sealed reaction vessel, add 2-Aminoacetophenone (1.0 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.

-

Cool the solution to 0°C using an ice bath with continuous stirring.

-

-

Addition of Reagents:

-

To the cooled solution, slowly add 1,3-Dichloroacetone (1.1 eq).

-

Following this, add Chlorotrimethylsilane (1.2 eq) dropwise, ensuring the temperature remains at or near 0°C. TMSCl acts as a Lewis acid catalyst and dehydrating agent.

-

-

Reaction:

-

After the additions are complete, securely seal the reaction vessel.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture. The specific temperature and duration should be determined by reaction monitoring (e.g., by TLC or LC-MS), but heating at 80-100°C for several hours is a typical starting point for Friedländer syntheses.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the vessel to room temperature (20°C).

-

Carefully unseal the vessel and add deionized water to the reaction mixture.[1]

-

Place the flask in an ultrasonic bath and sonicate the mixture for 1 hour at 20°C to facilitate precipitation and break up any solid clumps.[1]

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove residual DMF and non-polar impurities.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product, this compound, as a solid.

-

Logical Relationship Diagram: Reaction Mechanism

The synthesis proceeds via a Friedländer annulation mechanism.

Caption: Simplified mechanism for the Friedländer synthesis of the quinoline core.

References

Friedländer Annulation: A Detailed Protocol for the Synthesis of Quinolines

For Researchers, Scientists, and Drug Development Professionals

The Friedländer annulation, a classic condensation reaction first reported by Paul Friedländer in 1882, remains a cornerstone in synthetic organic chemistry for the preparation of quinoline derivatives.[1][2][3][4][5] This versatile and straightforward method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, providing access to a wide array of substituted quinolines.[1][4] Quinolines are a significant class of heterocyclic compounds due to their prevalence in natural products and their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3]

This document provides detailed application notes, experimental protocols, and data to facilitate the use of the Friedländer synthesis in research and drug development settings.

Application Notes

The Friedländer synthesis is a powerful tool for generating diverse libraries of substituted quinolines. The reaction is typically catalyzed by acids or bases and can often be performed under relatively mild conditions.[1][2] Recent advancements have expanded the catalytic scope to include Lewis acids, solid-supported reagents, nanocatalysts, and ionic liquids, which can improve reaction efficiency, selectivity, and sustainability.[1][4]

Key Advantages:

-

Simplicity and Efficiency: It is one of the most direct methods for quinoline synthesis.[1]

-

Versatility: A broad range of starting materials can be employed to produce a diverse array of substituted quinolines.[1]

-

Atom Economy: The reaction generally proceeds with high atom economy, minimizing waste.[1]

Common Applications in Drug Development:

-

Anticancer Agents: Many quinoline derivatives synthesized via the Friedländer reaction exhibit potent anticancer activity.[1]

-

Antimalarial Drugs: The quinoline core is a key pharmacophore in many antimalarial drugs.[1]

-

Antibacterial Agents: The quinoline scaffold is present in several classes of antibiotics.[1]

Reaction Mechanism

The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions (acidic or basic catalysis).[3]

-

Aldol Condensation Pathway (Base-Catalyzed): This pathway begins with an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone. The resulting aldol adduct then undergoes intramolecular cyclization, followed by dehydration to yield the quinoline product.[3]

-

Schiff Base Formation Pathway (Acid-Catalyzed): Under acidic conditions, the reaction often initiates with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol or enamine of the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline derivative.[3][5]

Experimental Protocols

Below are detailed protocols for the synthesis of substituted quinolines using the Friedländer reaction under various catalytic conditions.

Protocol 1: Conventional Synthesis using Acid Catalysis

This protocol describes the synthesis of a polysubstituted quinoline using a strong acid catalyst.

Materials:

-

2-Aminobenzophenone

-

Ethyl acetoacetate

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-